4-Octadecylmorpholinium acetate

Catalog No.
S13150709
CAS No.
94159-99-6
M.F
C24H49NO3
M. Wt
399.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octadecylmorpholinium acetate

CAS Number

94159-99-6

Product Name

4-Octadecylmorpholinium acetate

IUPAC Name

acetic acid;4-octadecylmorpholine

Molecular Formula

C24H49NO3

Molecular Weight

399.7 g/mol

InChI

InChI=1S/C22H45NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h2-22H2,1H3;1H3,(H,3,4)

InChI Key

VOZXKDVYRWKRHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1.CC(=O)O

4-Octadecylmorpholinium acetate is a cationic surfactant derived from morpholine, characterized by the presence of an octadecyl alkyl chain and an acetate anion. This compound is part of a broader class of ionic liquids, which are salts that are liquid at room temperature and exhibit unique properties such as low volatility and high thermal stability. The structure of 4-Octadecylmorpholinium acetate includes a morpholinium cation, which contributes to its surfactant properties, making it effective in various applications including emulsification and solubilization.

Typical of ionic liquids and surfactants. These include:

  • Hydrolysis: The acetate group can undergo hydrolysis in the presence of water, leading to the formation of acetic acid and 4-octadecylmorpholine.
  • Quaternization: The morpholine ring can be further modified through quaternization reactions with various alkyl halides to produce derivatives with different chain lengths, enhancing its surfactant properties.
  • Decomposition: Under extreme conditions, such as high temperatures or acidic environments, 4-Octadecylmorpholinium acetate may decompose, releasing acetic acid and other by-products.

Research indicates that 4-Octadecylmorpholinium acetate exhibits notable biological activities, particularly in antimicrobial and hemolytic assays. Its hemolytic activity increases with the length of the alkyl chain, suggesting that longer chains enhance membrane disruption capabilities. Additionally, studies have shown that this compound may possess antioxidative properties, making it potentially useful in pharmaceutical applications .

The synthesis of 4-Octadecylmorpholinium acetate typically involves the following steps:

  • Formation of Morpholinium Cation: Morpholine is reacted with an appropriate alkyl halide (e.g., octadecyl bromide) to form the corresponding morpholinium salt.
  • Acetate Formation: The morpholinium salt is then treated with acetic acid or sodium acetate to introduce the acetate group.
  • Purification: The product can be purified through recrystallization or column chromatography to obtain a high-purity compound.

These methods allow for the controlled synthesis of 4-Octadecylmorpholinium acetate with desired purity and yield.

4-Octadecylmorpholinium acetate finds a variety of applications across different fields:

  • Surfactants: Due to its amphiphilic nature, it is used in formulations as a surfactant for emulsification and stabilization of mixtures.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug formulation, particularly in enhancing drug solubility and stability.
  • Cosmetics: It is utilized in cosmetic formulations for its emulsifying properties.
  • Environmental Science: Its potential use in bioremediation processes has been explored due to its ability to interact with biological membranes.

Studies on the interactions of 4-Octadecylmorpholinium acetate with biological membranes reveal significant insights into its mechanism of action. The compound's lipophilicity allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property has been extensively studied in hemolytic assays where red blood cells are exposed to varying concentrations of the compound to assess its cytotoxic effects .

4-Octadecylmorpholinium acetate shares similarities with other cationic surfactants but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Properties
1-Octadecylpyridinium chloridePyridinium cation with an octadecyl chainHigher antimicrobial activity against Gram-positive bacteria
Benzalkonium chlorideQuaternary ammonium compound with varying alkyl chainsBroad-spectrum antimicrobial activity
Cetyltrimethylammonium bromideQuaternary ammonium compound with a cetyl chainCommonly used as a disinfectant

The uniqueness of 4-Octadecylmorpholinium acetate lies in its combination of a morpholine ring and an octadecyl chain, which enhances its surfactant properties while also providing specific biological activities not observed in all similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.37124443 g/mol

Monoisotopic Mass

399.37124443 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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